molecular formula C6H5BrOS B1283848 1-(4-Bromothiophen-3-yl)ethanone CAS No. 35717-24-9

1-(4-Bromothiophen-3-yl)ethanone

Cat. No. B1283848
CAS RN: 35717-24-9
M. Wt: 205.07 g/mol
InChI Key: YWDRRISTDUJCKF-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-3-yl)ethanone is a brominated thiophene derivative that is of interest in various chemical research areas due to its potential applications in material science, pharmaceuticals, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions and the formation of ketone functionalities. For example, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone, as described in paper , involves the reaction of chlorobenzene with chloroacetyl chloride in the presence of aluminum chloride. This method could potentially be adapted for the synthesis of this compound by using suitable thiophene derivatives and bromination agents under appropriate catalytic conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that contains a halogen atom. The molecular structure and vibrational frequencies of similar compounds have been investigated using computational methods such as density functional theory (DFT), as seen in papers and . These studies provide insights into the geometrical parameters, which are often in agreement with X-ray diffraction (XRD) data, and can be used to predict the structure of this compound.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including further halogenation, coupling reactions, and as intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the electron-withdrawing effects of the halogen atoms and the carbonyl group, which can be studied through molecular docking and reactivity studies, as suggested by the molecular docking studies in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. The presence of halogen atoms significantly affects these properties. Theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies, provide insights into the electronic properties and potential reactivity of these compounds, as demonstrated in papers and . The first hyperpolarizability calculations indicate their potential role in nonlinear optics, which could also be relevant for this compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-(4-Bromothiophen-3-yl)ethanone plays a role in the synthesis of various chemical compounds. For instance, it is utilized in the synthesis of α,β-unsaturated ketones as chalcone analogues through electron-transfer chain reactions (Curti, Gellis, & Vanelle, 2007).
  • It has been used in the preparation of various compounds like 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone, highlighting its versatility in chemical synthesis (Li De-liang, 2010).

Spectroscopic and Computational Analysis

  • Computational and spectroscopic analysis of similar compounds, like 1-(3-methylthiophen-2-yl)ethanone, provides insights into their electronic properties, stability, and reactive sites, which can be extrapolated to this compound (ChNageswara Rao et al., 2018).

Ligand and Complex Formation

  • Derivatives of similar thiophene-based compounds have been used to form Schiff base ligands, which find applications in complex formation with metals, exhibiting potential for use in medicinal chemistry and drug design (Warad et al., 2020).

Antibacterial Applications

  • Similar ethanone derivatives have been synthesized and evaluated for their antibacterial activity, suggesting potential applications of this compound in developing new antibacterial agents (Setti S. Chinnayya et al., 2022).

Mechanism of Action

While the exact mechanism of action of 1-(4-Bromothiophen-3-yl)ethanone is not specified in the search results, it is used in the preparation of phenyl(thienylpyrazolyl)amines for inhibiting protein kinase .

Safety and Hazards

The safety information for 1-(4-Bromothiophen-3-yl)ethanone includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(4-bromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDRRISTDUJCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574218
Record name 1-(4-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35717-24-9
Record name 1-(4-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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